Cas no 27166-37-6 (Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl-)

Technical Introduction: Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. Its structural framework offers versatility in pharmaceutical and agrochemical applications due to its stability and reactivity. The presence of methyl groups at the 2- and 7-positions enhances lipophilicity, potentially improving bioavailability. This compound serves as a valuable intermediate in synthesizing bioactive molecules, particularly in drug discovery targeting kinase inhibition or antimicrobial activity. Its well-defined crystalline form ensures consistent purity, facilitating precise formulation. Researchers value its synthetic accessibility and compatibility with further functionalization, making it a practical choice for developing novel therapeutic or agrochemical agents.
Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- structure
27166-37-6 structure
Product Name:Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl-
CAS No:27166-37-6
MF:C8H9N3O
MW:163.176561117172
CID:3926987
PubChem ID:135420556
Update Time:2025-06-08

Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl-
    • AKOS026732510
    • 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5(4h)-one
    • 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol
    • EN300-1129905
    • 2,7-DIMETHYL-4H,5H-PYRAZOLO[1,5-A]PYRIMIDIN-5-ONE
    • SCHEMBL461719
    • SCHEMBL461718
    • AKOS005379413
    • 2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
    • CS-0349512
    • 27166-37-6
    • HMS1610L12
    • STK022711
    • 2,7-Dimethyl-pyrazolo[1,5-a]pyrimidin-5-ol
    • SCHEMBL14211736
    • Inchi: 1S/C8H9N3O/c1-5-3-7-9-8(12)4-6(2)11(7)10-5/h3-4H,1-2H3,(H,9,12)
    • InChI Key: IIRALYJEXVMXMD-UHFFFAOYSA-N
    • SMILES: C12=CC(C)=NN1C(C)=CC(=O)N2

Computed Properties

  • Exact Mass: 163.074561919Da
  • Monoisotopic Mass: 163.074561919Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.9Ų

Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- Pricemore >>

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Additional information on Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl-

Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- (CAS No. 27166-37-6): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- (CAS No. 27166-37-6) is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

The molecular structure of Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- is characterized by a fused pyrazole and pyrimidine ring system with two methyl groups attached at the 2 and 7 positions. This specific arrangement of functional groups contributes to its stability and reactivity, making it an attractive scaffold for the development of novel therapeutic agents.

Recent studies have highlighted the potential of Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- in various medicinal applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, such as NF-κB and MAPK.

In addition to its anti-inflammatory properties, Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- has shown promise in antiviral research. A research team from the University of California reported that this compound effectively inhibits the replication of several RNA viruses, including influenza and hepatitis C viruses. The antiviral activity is attributed to its ability to interfere with viral RNA synthesis and assembly processes.

The anticancer potential of Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- has also been explored in preclinical studies. A study published in the Cancer Research journal found that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase-dependent pathways. The selective cytotoxicity observed in cancer cells suggests that it may have a favorable therapeutic index when used as an anticancer agent.

The synthetic accessibility of Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- further enhances its appeal for drug development. Various synthetic routes have been reported in the literature, allowing for efficient and scalable production. One common approach involves the condensation of a suitable pyrazole derivative with a pyrimidine precursor in the presence of a base catalyst. This method provides high yields and good purity levels, making it suitable for both laboratory-scale synthesis and industrial production.

In terms of physicochemical properties, Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- is a solid at room temperature with a melting point ranging from 180 to 183°C. It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. These properties are crucial for optimizing its formulation and delivery methods in pharmaceutical applications.

The safety profile of Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- has been evaluated through various toxicological studies. In vitro assays have shown that it exhibits low cytotoxicity towards normal human cells at therapeutic concentrations. Animal studies have also demonstrated good tolerability and minimal side effects when administered orally or intravenously. These findings support its potential for further clinical development.

In conclusion, Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- (CAS No. 27166-37-6) is a promising compound with a wide range of biological activities and potential applications in medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an attractive candidate for the development of novel therapeutic agents targeting inflammation, viral infections, and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential.

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